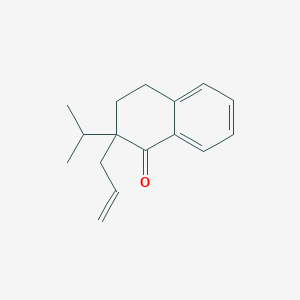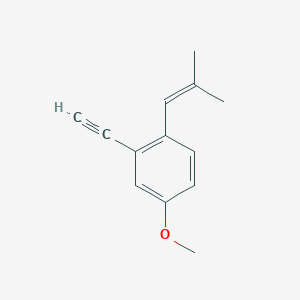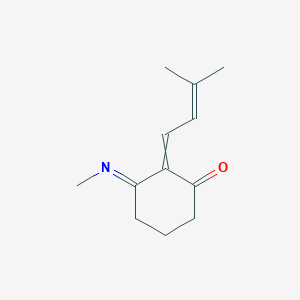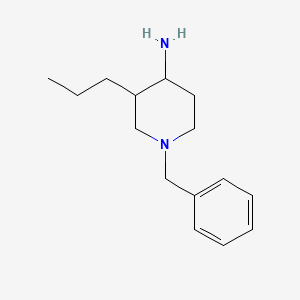
2-(Dinitromethylidene)imidazolidine-4,5-dione;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dinitromethylidene)imidazolidine-4,5-dione;methanol is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dinitromethylidene)imidazolidine-4,5-dione involves multiple steps. One common method includes the reaction of imidazolidine derivatives with dinitromethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of high-pressure reactors and continuous flow systems can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Dinitromethylidene)imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidinones, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-(Dinitromethylidene)imidazolidine-4,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dinitromethylidene)imidazolidine-4,5-dione exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity. The pathways involved often include the modulation of redox states and the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone: A related compound with similar structural features but different functional groups.
Dimethylhydantoin: Another imidazolidinone derivative with distinct chemical properties.
Imazethapyr: A herbicide that shares some structural similarities with 2-(Dinitromethylidene)imidazolidine-4,5-dione.
Uniqueness
2-(Dinitromethylidene)imidazolidine-4,5-dione is unique due to its dinitromethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
732299-45-5 |
|---|---|
Molecular Formula |
C5H6N4O7 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(dinitromethylidene)imidazolidine-4,5-dione;methanol |
InChI |
InChI=1S/C4H2N4O6.CH4O/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14;1-2/h(H,5,9)(H,6,10);2H,1H3 |
InChI Key |
GTQISEZEDPEYDP-UHFFFAOYSA-N |
Canonical SMILES |
CO.C1(=O)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)




